2,5,6-Trimethyl-1-benzofuran
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Overview
Description
2,5,6-Trimethylbenzofuran is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trimethylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,5,6-trimethylphenol with a suitable aldehyde in the presence of an acid catalyst . Another approach involves the use of palladium-catalyzed coupling reactions to form the benzofuran ring .
Industrial Production Methods: Industrial production of 2,5,6-Trimethylbenzofuran may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5,6-Trimethylbenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can introduce halogens or nitro groups onto the benzofuran ring .
Scientific Research Applications
2,5,6-Trimethylbenzofuran has several scientific research applications, including:
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Derivatives of 2,5,6-Trimethylbenzofuran are explored for their potential use as therapeutic agents.
Industry: The compound is used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5,6-Trimethylbenzofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives may inhibit specific enzymes or receptors, leading to their biological effects. The exact mechanism can vary depending on the specific structure and functional groups present on the benzofuran ring .
Comparison with Similar Compounds
Benzofuran: The parent compound, which lacks the methyl groups at the 2, 5, and 6 positions.
2-Methylbenzofuran: A derivative with a single methyl group at the 2 position.
5-Methylbenzofuran: A derivative with a single methyl group at the 5 position.
6-Methylbenzofuran: A derivative with a single methyl group at the 6 position.
Comparison: 2,5,6-Trimethylbenzofuran is unique due to the presence of three methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its mono-methylated counterparts.
Properties
IUPAC Name |
2,5,6-trimethyl-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-7-4-10-6-9(3)12-11(10)5-8(7)2/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRMYXDOAGNTHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669355 |
Source
|
Record name | 2,5,6-Trimethyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92016-80-3 |
Source
|
Record name | 2,5,6-Trimethyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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